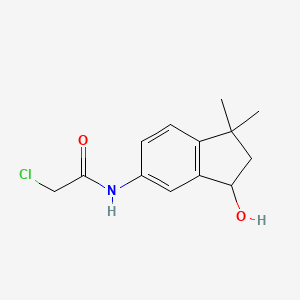![molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708284-49-5](/img/new.no-structure.jpg)
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C22H20N6O8S3 and its molecular weight is 592.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is structurally similar to sulfonylurea herbicides like bensulfuron-methyl . These herbicides typically target the enzyme acetolactate synthase (ALS) in plants, inhibiting its function and leading to plant death .
Mode of Action
The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death .
Biochemical Pathways
The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death .
Pharmacokinetics
Similar compounds like bensulfuron-methyl have been shown to undergo both biotic and abiotic degradation in soils . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of essential biochemical pathways in the plant, leading to a deficiency of branched-chain amino acids and ultimately plant death .
Action Environment
Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition .
Propiedades
Número CAS |
708284-49-5 |
|---|---|
Fórmula molecular |
C22H20N6O8S3 |
Peso molecular |
592.62 |
Nombre IUPAC |
2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30) |
Clave InChI |
YYWYJGQNPIQWDE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2775771.png)

![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2775775.png)
![1-Cyclopentanecarbonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2775776.png)


![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)



![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2775791.png)
